molecular formula C15H18BrN3O3S2 B2853885 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2034577-02-9

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2853885
CAS RN: 2034577-02-9
M. Wt: 432.35
InChI Key: MMMRSCOJPZWKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of a specific protein, which is involved in various physiological and pathological processes.

Mechanism Of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine involves the inhibition of a specific protein. This protein is involved in various physiological and pathological processes, including cell proliferation, inflammation, and immune response. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine have been extensively studied in scientific research. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological and pathological processes. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine in lab experiments include its high potency and selectivity for the target protein. This compound has been shown to have potential therapeutic applications in various diseases, and its use in lab experiments can provide valuable insights into its mechanism of action and potential therapeutic applications.
The limitations of using 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine in lab experiments include its potential toxicity and limited solubility. This compound may require specialized handling and storage conditions, and its use in lab experiments may require additional safety precautions.

Future Directions

There are several future directions for the scientific research of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine. These include:
1. Further studies to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Investigation of the potential toxicity and safety profile of this compound in preclinical studies.
4. Development of novel formulations and delivery methods for this compound to improve its solubility and bioavailability.
5. Evaluation of the efficacy of this compound in combination with other therapeutic agents for the treatment of various diseases.
Conclusion:
2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological and pathological processes. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine involves a series of chemical reactions. The starting material is 5-bromothiophene-2-sulfonyl chloride, which is reacted with piperidine to form the intermediate product. This intermediate is then reacted with 4,6-dimethylpyrimidine to form the final product. The synthesis method has been optimized to produce high yields of the final product with high purity.

Scientific Research Applications

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein, which is involved in various physiological and pathological processes. The inhibition of this protein has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O3S2/c1-10-8-11(2)18-15(17-10)22-12-4-3-7-19(9-12)24(20,21)14-6-5-13(16)23-14/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMRSCOJPZWKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

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